3,6-Dichloro-2,4-dinitrophenol
CAS No.: 24542-13-0
Cat. No.: VC8258704
Molecular Formula: C6H2Cl2N2O5
Molecular Weight: 252.99 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 24542-13-0 |
---|---|
Molecular Formula | C6H2Cl2N2O5 |
Molecular Weight | 252.99 g/mol |
IUPAC Name | 3,6-dichloro-2,4-dinitrophenol |
Standard InChI | InChI=1S/C6H2Cl2N2O5/c7-2-1-3(9(12)13)4(8)5(6(2)11)10(14)15/h1,11H |
Standard InChI Key | XMXUSLWJWJCKTL-UHFFFAOYSA-N |
SMILES | C1=C(C(=C(C(=C1Cl)O)[N+](=O)[O-])Cl)[N+](=O)[O-] |
Canonical SMILES | C1=C(C(=C(C(=C1Cl)O)[N+](=O)[O-])Cl)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
3,6-Dichloro-2,4-dinitrophenol features a benzene ring substituted with two chlorine atoms (positions 3 and 6) and two nitro groups (positions 2 and 4). The electron-withdrawing nature of these substituents significantly influences the compound’s acidity, reactivity, and stability. The hydroxyl group at position 1 enhances solubility in polar solvents, while the nitro and chloro groups contribute to its crystalline solid state at room temperature .
Physical and Chemical Properties
The following table summarizes key physicochemical parameters:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 252.997 g/mol | |
Density | ||
Boiling Point | ||
Flash Point | ||
Vapour Pressure | ||
LogP (Partition Coefficient) | 2.91 |
Compared to its structural isomer 3,4-dichloro-2,6-dinitrophenol (CAS 1664-10-4), which has a melting point of , the absence of a reported melting point for 3,6-dichloro-2,4-dinitrophenol suggests differences in crystalline packing or thermal stability due to substituent positioning .
Synthesis and Production Pathways
Synthetic Routes
The synthesis of 3,6-dichloro-2,4-dinitrophenol typically involves sequential nitration and chlorination of phenol derivatives. A common precursor, 3,6-dichloro-2,4-dinitrophenol, is synthesized via the reaction of 2,4-dinitrophenol with chlorine gas under controlled conditions. Advanced routes may employ thionyl chloride () or phosphorus oxychloride () as chlorinating agents to enhance yield and purity.
Derivative Formation
3,6-Dichloro-2,4-dinitrophenyl crotonate, an ester derivative, is produced by reacting 3,6-dichloro-2,4-dinitrophenol with crotonic acid in the presence of a dehydrating agent. This reaction highlights the compound’s utility as a precursor in synthesizing specialized esters for agrochemical or pharmaceutical research.
Reactivity and Chemical Behavior
Electrophilic Substitution
The nitro and chloro groups direct further electrophilic substitution to meta and para positions, respectively. For example, sulfonation or additional nitration may occur under strong acidic conditions, though steric hindrance from existing substituents limits regioselectivity .
Nucleophilic Attack
The ester functional group in derivatives like 3,6-dichloro-2,4-dinitrophenyl crotonate is susceptible to hydrolysis, yielding the parent phenol and crotonic acid under alkaline conditions.
Biological Activity and Toxicological Profile
Mechanism of Action
Like 2,4-DNP, 3,6-dichloro-2,4-dinitrophenol acts as a mitochondrial uncoupler, disrupting the proton gradient across the inner mitochondrial membrane and converting energy into heat rather than ATP . This mechanism underlies its historical misuse as a weight-loss agent, despite severe toxicity risks .
Teratogenic and Metabolic Effects
Studies on related dinitrophenols demonstrate teratogenicity, such as increased maxillary defects in embryos when combined with insulin . In mammals, acute exposure elevates metabolic rate, body temperature, and pulse, often culminating in multi-organ failure . Chronic exposure correlates with cataracts, agranulocytosis, and peripheral neuropathy .
Comparative Toxicity
The table below contrasts key toxicological endpoints of dinitrophenols:
Applications and Industrial Relevance
Research Applications
3,6-Dichloro-2,4-dinitrophenol is primarily utilized in chemical synthesis, particularly in producing esters and investigating substituent effects on aromatic reactivity. Its role in mitochondrial studies remains underexplored compared to 2,4-DNP .
Regulatory Status
Due to structural similarities to 2,4-DNP, which is banned for human consumption, 3,6-dichloro-2,4-dinitrophenol is classified as hazardous under chemical safety regulations . Its commercial availability is restricted to laboratory settings under controlled conditions .
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